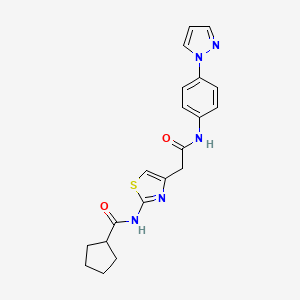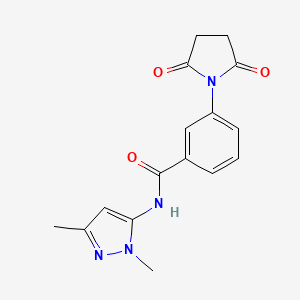
3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid” is likely to be an organic compound containing a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3-position with a benzyloxy group and at the 5-position with a methyl group. Additionally, the compound contains a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and methyl groups onto the thiophene ring, and the formation of the carboxylic acid group. One possible method could be a Suzuki-Miyaura coupling, which is a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the benzyloxy group, the methyl group, and the carboxylic acid group. The presence of these different functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester. The benzyloxy group could potentially undergo reactions involving the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Polymer Synthesis and Properties
Research includes the development of thermotropic polyesters using dicarboxylic acids, demonstrating the importance of these compounds in creating materials with specific thermal and physical properties (Kricheldorf & Thomsen, 1992). Another study focused on the synthesis of new electroactive polythiophenes by protecting the carboxyl group, which is a key strategy for obtaining polymers with desirable electronic properties (Li et al., 1998).
Organic Synthesis Methodologies
Research has explored new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, indicating the utility of thiophene-2-carboxylic acids in synthesizing complex organic molecules with potential application in various fields (Corral & Lissavetzky, 1984). Another study detailed the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, showcasing an innovative approach to control the release of functional groups in synthetic chemistry (Klan, Zabadal, & Heger, 2000).
Materials Science and Coordination Chemistry
Research in coordination networks has demonstrated the interaction of bifunctional molecules containing carboxyl and thioether groups with metal ions to form coordination networks, highlighting the role of these compounds in developing materials with unique structural and electronic properties (Zhou et al., 2008). Another study focused on the synthesis and properties of lanthanide-based coordination polymers assembled from derivatives of carboxylate ligands, showing the potential of these materials in applications such as luminescent devices and sensors (Sivakumar et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-phenylmethoxythiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-9-7-11(12(17-9)13(14)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAUMELFFSJUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)


![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)